4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide
Description
4-(3-Methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a synthetic small molecule characterized by a fused benzoxazinone core linked to a tetrahydro-pyrazinecarboxamide scaffold substituted with a 3-methoxyphenyl group. The 3-methoxy substituent on the phenyl ring enhances solubility and modulates electronic properties, while the benzoxazinone moiety contributes to planar aromaticity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-16-4-2-3-15(12-16)23-7-9-24(10-8-23)20(26)21-14-5-6-18-17(11-14)22-19(25)13-28-18/h2-6,11-12H,7-10,13H2,1H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPCPGUVGORDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinyl Intermediate: This step involves the reaction of an appropriate aniline derivative with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzoxazinyl intermediate.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the benzoxazinyl intermediate.
Pyrazinecarboxamide Formation: The final step involves the formation of the pyrazinecarboxamide moiety through a condensation reaction between the benzoxazinyl intermediate and a pyrazinecarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups within the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Analysis :
- The 3-methoxyphenyl group in the target compound balances solubility and membrane permeability, whereas halogenated or pyridinyl substituents prioritize target engagement and stability .
- Electron-withdrawing groups (e.g., CF3) in analogs like the trifluoromethylpyridinyl derivative increase resistance to oxidative metabolism .
Modifications to the Benzoxazinone Core
Analysis :
- Fluorination at the benzoxazinone core (e.g., compound 54) introduces steric and electronic effects that may improve selectivity for hydrophobic enzyme pockets .
- Replacing oxygen with sulfur (e.g., thiazinone derivative 58) significantly alters electron distribution and may confer unique reactivity in biological systems .
Linker and Functional Group Adaptations
Analysis :
- Pyridin-3-yl carboxamide (compound 28 ) introduces additional hydrogen-bonding motifs, which could enhance target affinity .
Biological Activity
The compound 4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS No. 866144-61-8) is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials supported by recent research findings.
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molar Mass | 382.41 g/mol |
| CAS Number | 866144-61-8 |
The compound features a complex structure that includes a methoxyphenyl group and a benzoxazine moiety, contributing to its potential biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related benzoxazine derivatives. For example, compounds derived from 3,4-dihydro-2H-benzoxazines have shown significant cytotoxic effects against various cancer cell lines. A study evaluated several derivatives for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The results indicated that compounds with similar structural features to our compound exhibited notable HDAC inhibitory activity, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
Inflammation plays a pivotal role in various diseases, including cancer and autoimmune disorders. Some benzoxazine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that our compound may also possess similar properties, warranting further investigation.
Neuroprotective Effects
Emerging evidence indicates that benzoxazine derivatives may offer neuroprotective benefits. Compounds with similar structures have been explored for their ability to mitigate neurodegenerative processes through antioxidant mechanisms and modulation of neuroinflammatory pathways . Given the complexity of our compound's structure, it is plausible that it could exhibit neuroprotective effects as well.
Study on Histone Deacetylase Inhibition
A recent study focused on the synthesis and evaluation of novel benzoxazine derivatives targeting HDACs. The study revealed that certain derivatives demonstrated significant cytotoxicity in human cancer cell lines (SW620, PC-3, NCI-H23) with IC50 values indicating potent activity against these malignancies . Although our specific compound was not tested, the findings suggest a promising avenue for future research.
Antimicrobial Activity Evaluation
In another investigation into the antimicrobial efficacy of benzoxazine derivatives, compounds were tested against various bacterial strains. Results indicated that modifications in the benzoxazine structure significantly affected antimicrobial potency. This underscores the importance of structural optimization in enhancing biological activity .
Q & A
Q. What are the recommended safety protocols for handling 4-(3-methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosol formation is possible .
- Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
- Emergency Procedures: In case of skin contact, wash immediately with soap and water. For eye exposure, flush with water for 15 minutes and seek medical attention. Avoid dust generation during spills; collect residues in sealed containers .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify proton environments (e.g., methoxy group signals at ~3.8 ppm) and carbon backbone consistency. Compare coupling patterns with predicted spectra .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with UV detection (e.g., 254 nm). Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the exact mass (e.g., calculated for : 406.16 g/mol) .
Q. What are the common synthetic routes for this compound, and what challenges are encountered?
Methodological Answer:
- Multi-Step Synthesis: Typical routes involve (1) coupling the tetrahydro-1(2H)-pyrazinecarboxamide core with 3-methoxyphenyl groups via Ullmann or Buchwald-Hartwig reactions, and (2) introducing the benzoxazinone moiety through cyclization under acidic conditions .
- Challenges: Low yields in cyclization steps due to steric hindrance; optimize using microwave-assisted synthesis (e.g., 100°C, 30 min) or catalysts like Pd(OAc)/Xantphos . Side reactions during amidation require strict anhydrous conditions and inert atmospheres .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinase domains). Validate predictions with in vitro assays (e.g., IC measurements) .
- QSAR Models: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with experimental cytotoxicity data from MTT assays .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energies (MM/PBSA) .
Q. What strategies resolve contradictions in pharmacological data across different studies?
Methodological Answer:
- Cross-Validation: Replicate assays in orthogonal systems (e.g., compare cell-free enzymatic assays with cell-based viability tests) .
- Meta-Analysis: Aggregate data from published studies (e.g., IC values) and apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .
- Theoretical Reassessment: Re-examine assumptions about mechanism of action (e.g., off-target effects) using cheminformatics tools like ChEMBL bioactivity data .
Q. What in vitro models are suitable for studying the compound’s mechanism of action?
Methodological Answer:
- Cancer Cell Lines: Use NCI-60 panels to screen for antiproliferative activity. Prioritize lines with overexpression of target receptors (e.g., EGFR-mutant H1975 lung cancer cells) .
- 3D Tumor Spheroids: Culture HT-29 colon cancer spheroids in Matrigel to assess penetration and hypoxia-selective toxicity .
- Enzyme Inhibition Assays: Test kinase inhibition via ADP-Glo™ assays (e.g., against JAK2 or PI3K isoforms) with positive controls (e.g., staurosporine) .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- DoE (Design of Experiments): Apply Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading). For example, maximize cyclization yield by testing DMF vs. DMSO at 80–120°C .
- In-Line Monitoring: Use ReactIR to track reaction progress via carbonyl peak (1700–1750 cm) and quench reactions at >90% conversion .
- Purification: Employ flash chromatography (hexane/EtOAc gradients) or preparative HPLC with trifluoroacetic acid modifiers to isolate diastereomers .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at 220–400 nm .
- Plasma Stability: Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using LC-MS/MS. Use stabilizers (e.g., EDTA) if rapid hydrolysis occurs .
- Solid-State Stability: Store under ICH guidelines (25°C/60% RH) for 6 months; analyze polymorphic transitions via PXRD and DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
